Cas no 1343786-82-2 (1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol)
1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Propanol, 1-[(3,5-dimethylcyclohexyl)amino]-2-methyl-
- 1-((3,5-Dimethylcyclohexyl)amino)-2-methylpropan-2-ol
- 1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol
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- Inchi: 1S/C12H25NO/c1-9-5-10(2)7-11(6-9)13-8-12(3,4)14/h9-11,13-14H,5-8H2,1-4H3
- InChI Key: RLIZJZAPMLNXNO-UHFFFAOYSA-N
- SMILES: C(NC1CC(C)CC(C)C1)C(C)(O)C
1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-161880-0.05g |
1-[(3,5-dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
1343786-82-2 | 0.05g |
$851.0 | 2023-02-17 | ||
| Enamine | EN300-161880-0.1g |
1-[(3,5-dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
1343786-82-2 | 0.1g |
$892.0 | 2023-02-17 | ||
| Enamine | EN300-161880-0.25g |
1-[(3,5-dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
1343786-82-2 | 0.25g |
$933.0 | 2023-02-17 | ||
| Enamine | EN300-161880-0.5g |
1-[(3,5-dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
1343786-82-2 | 0.5g |
$974.0 | 2023-02-17 | ||
| Enamine | EN300-161880-1.0g |
1-[(3,5-dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
1343786-82-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-161880-2.5g |
1-[(3,5-dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
1343786-82-2 | 2.5g |
$1988.0 | 2023-02-17 | ||
| Enamine | EN300-161880-5.0g |
1-[(3,5-dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
1343786-82-2 | 5.0g |
$2940.0 | 2023-02-17 | ||
| Enamine | EN300-161880-10.0g |
1-[(3,5-dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
1343786-82-2 | 10.0g |
$4360.0 | 2023-02-17 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024949-1g |
1-[(3,5-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
1343786-82-2 | 95% | 1g |
¥4494.0 | 2023-04-10 | |
| Enamine | EN300-161880-50mg |
1-[(3,5-dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
1343786-82-2 | 50mg |
$587.0 | 2023-09-23 |
1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol
Introduction to 1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol (CAS No. 1343786-82-2)
1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol, with the CAS number 1343786-82-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexyl ring substituted with methyl groups and an amino-functionalized propanol moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol can be represented as follows: C13H25N1O1. The presence of the cyclohexyl ring and the amino group provides this compound with a combination of hydrophobic and hydrophilic properties, making it suitable for various biological interactions. The methyl substitutions on the cyclohexyl ring enhance its stability and reduce metabolic degradation, which is crucial for its potential use in drug development.
In recent years, 1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol has been studied for its potential as a lead compound in the development of new therapeutic agents. Research has focused on its pharmacological properties, including its ability to modulate specific biological pathways and receptors. One of the key areas of interest is its interaction with G protein-coupled receptors (GPCRs), which are important targets for a wide range of diseases, including cardiovascular disorders, neurological conditions, and metabolic syndromes.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the binding affinity and selectivity of 1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol for several GPCRs. The results showed that this compound exhibited high affinity for the serotonin 5-HT1A receptor, suggesting its potential as an antidepressant or anxiolytic agent. Additionally, it demonstrated moderate affinity for the dopamine D4 receptor, which is implicated in cognitive function and reward pathways.
Beyond its receptor interactions, 1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol has also been evaluated for its anti-inflammatory properties. In vitro studies using human cell lines have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol has also been a subject of interest. Preclinical studies in animal models have demonstrated that it exhibits good oral bioavailability and a favorable half-life, which are essential characteristics for a drug candidate. Furthermore, it has shown low toxicity in both in vitro and in vivo assays, indicating a favorable safety profile.
In addition to its therapeutic applications, 1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol has been explored as a tool compound in chemical biology research. Its ability to selectively modulate specific receptors makes it valuable for investigating the functional roles of these receptors in various physiological processes. For example, it has been used to study the signaling pathways involved in neurogenesis and synaptic plasticity.
The synthesis of 1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the formation of the cyclohexyl ring through ring-closing metathesis or Diels-Alder reactions, followed by functionalization with amino groups using reagents such as ammonia or alkylamines. The final step typically involves protecting group manipulations to achieve the desired structure.
In conclusion, 1-(3,5-dimethylcyclohexyl)amino-2-methylpropan-2-ol (CAS No. 1343786-82-2) is a promising compound with a diverse range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing studies continue to explore its full potential and refine its use in various biological contexts.
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